Gerrardine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H19NO2S4 |
|---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
(3S,4S)-3-[(2R,5R)-5-[(3S,4S)-4-hydroxydithiolan-3-yl]-1-methylpyrrolidin-2-yl]dithiolan-4-ol |
InChI |
InChI=1S/C11H19NO2S4/c1-12-6(10-8(13)4-15-17-10)2-3-7(12)11-9(14)5-16-18-11/h6-11,13-14H,2-5H2,1H3/t6-,7-,8+,9+,10+,11+/m1/s1 |
InChI Key |
BEZBZIDWLUURMB-VCACHIOZSA-N |
SMILES |
CN1C(CCC1C2C(CSS2)O)C3C(CSS3)O |
Isomeric SMILES |
CN1[C@H](CC[C@@H]1[C@H]2[C@H](CSS2)O)[C@H]3[C@H](CSS3)O |
Canonical SMILES |
CN1C(CCC1C2C(CSS2)O)C3C(CSS3)O |
Synonyms |
is-1,2-dithioalanylpyrrolidine gerrardine |
Origin of Product |
United States |
Advanced Methodologies in Gerrardine Isolation and Purification
Chromatographic Techniques for Gerrardine Separation
Chromatography is a fundamental set of techniques employed for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. mdpi.com For the isolation of natural products, various chromatographic methods are utilized depending on the properties of the target compound and the complexity of the crude extract.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of natural products, including alkaloids. mdpi.com It offers high resolution and speed compared to traditional column chromatography. chromtech.com Preparative HPLC is particularly useful for isolating larger quantities of purified compounds. scribd.com, thermofisher.com The selection of stationary phase (e.g., reversed-phase C18) and mobile phase composition (often a mixture of water or aqueous buffer with organic solvents like methanol (B129727) or acetonitrile) is critical for achieving effective separation of this compound from other components in an extract. rsc.org, biorxiv.org, d-nb.info Gradient elution, where the mobile phase composition is changed over time, is frequently employed to improve the separation of compounds with a wide range of polarities. rochester.edu, lcms.cz
Countercurrent Chromatography (CCC) Approaches
Countercurrent Chromatography (CCC) is a liquid-liquid chromatographic technique that does not use a solid support, thus eliminating irreversible adsorption of the sample onto the stationary phase. rsc.org, nih.gov This makes it particularly suitable for the separation of polar compounds and complex mixtures from natural sources. rsc.org, nih.gov CCC separates compounds based on their partition coefficients between two immiscible liquid phases. nih.gov, youtube.com The selection of an appropriate biphasic solvent system is crucial for successful CCC separation, aiming for partition coefficients (K values) that allow for adequate resolution. rsc.org, nih.gov While general strategies for solvent system selection exist for different classes of natural products like flavonoids, specific solvent systems optimized for this compound would need to be determined experimentally. rsc.org, nih.gov Techniques like the "HPLC-shake flask" method can be used to determine the partition coefficients of components in a crude extract to guide solvent system selection for CCC. mdpi.com
Flash Chromatography and Preparative Column Chromatography Optimizations
Flash chromatography and preparative column chromatography are essential techniques for the initial separation and purification of natural product extracts before employing higher-resolution methods like HPLC or CCC. rochester.edu, chromtech.com, researchgate.net These techniques typically utilize a solid stationary phase, commonly silica (B1680970) gel, packed in a column. rochester.edu, researchgate.net The sample is loaded onto the column, and compounds are eluted using a gradient of solvents of increasing polarity. rochester.edu, researchgate.net Optimizations for this compound isolation would involve selecting the appropriate stationary phase particle size, column dimensions, and solvent system composition and gradient to achieve the best possible separation of this compound from bulk impurities. rochester.edu, chromtech.com, lcms.cz For compounds sensitive to acidic conditions, deactivating the silica gel or using a different solid phase may be necessary. rochester.edu Loading the sample onto the column can be done by dissolving it in the mobile phase or by adsorbing it onto a small amount of stationary phase and loading it as a solid. rochester.edu
Spectroscopic and Spectrometric Monitoring during Isolation
Spectroscopic and spectrometric techniques play a vital role in monitoring the isolation and purification process of natural products. Techniques such as UV-Vis spectroscopy can be used to detect the presence of compounds with chromophores in the eluting fractions during chromatography. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying and characterizing the isolated compounds and assessing their purity. nih.gov, acs.org, nih.gov, biorxiv.org Monitoring with MS allows for the detection of compounds based on their mass-to-charge ratio, providing information about the molecular weight of the isolated substance and potential impurities. nih.gov NMR spectroscopy provides detailed structural information, confirming the identity of this compound and helping to assess the presence of any co-eluting impurities. nih.gov, biorxiv.org
Crystallization Techniques for this compound Purification
Crystallization is a purification technique that can yield highly pure solid compounds. nih.gov, illinois.edu It involves dissolving the impure solid in a suitable solvent or mixture of solvents at an elevated temperature and then cooling the solution slowly to allow the desired compound to crystallize out while impurities remain in solution. illinois.edu The selection of the appropriate solvent system is crucial for successful crystallization, requiring the compound to be soluble at high temperatures and less soluble at lower temperatures. illinois.edu While crystallization is a powerful purification method, its applicability depends on the ability of this compound to form well-defined crystals. If this compound can be crystallized, this technique could be employed as a final purification step after chromatographic separation to achieve high purity.
Solvent System Optimization for Enhanced Isolation Efficiency
The efficiency of isolating this compound is highly dependent on the optimized solvent system used in extraction and chromatography. The initial extraction from the plant source requires selecting solvents that can effectively dissolve this compound while minimizing the extraction of unwanted compounds. nih.gov, ksu.edu.sa Subsequent chromatographic purification steps necessitate carefully chosen mobile phases (in HPLC, flash chromatography, and preparative column chromatography) or biphasic solvent systems (in CCC) that provide optimal separation based on the partitioning behavior of this compound and co-occurring substances. rochester.edu, rsc.org, nih.gov, mdpi.com, biotage.com Factors such as solvent polarity, pH, ionic strength, and the potential for hydrogen bonding interactions influence the separation. nih.gov, biotage.com Optimization often involves experimenting with different solvent ratios and additives to achieve the desired resolution and recovery of pure this compound. rochester.edu, rsc.org, nih.gov, mdpi.com
Sophisticated Structural Elucidation Strategies for Gerrardine
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Gerrardine Structure Determination
NMR spectroscopy is a powerful tool for organic structure elucidation, providing detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms. amazon.comrsc.org For this compound, various NMR techniques have been employed to decipher its intricate structure. lcms.czuni-saarland.deiitrpr.ac.in
Advanced 1D NMR Techniques (e.g., DEPT, NOE experiments)
While basic 1D 1H and 13C NMR spectra provide fundamental information on the types of protons and carbons present and their chemical environments, advanced 1D techniques offer deeper insights. nih.gov Distortionless Enhancement by Polarization Transfer (DEPT) experiments, for instance, help in identifying the multiplicity of carbon atoms (CH3, CH2, CH, or quaternary carbons), which is crucial for assembling structural fragments. uv.es Nuclear Overhauser Effect (NOE) experiments, including 1D NOE difference spectroscopy, are invaluable for determining spatial proximity between protons. ipb.pt By selectively irradiating a specific proton signal, enhancements observed in other proton signals indicate that those protons are close in space, providing crucial distance constraints for structural determination and confirmation of relative configurations. uv.esipb.pt
Comprehensive 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY, ROESY)
Two-dimensional (2D) NMR techniques provide correlation maps between different nuclei, offering extensive connectivity information that is often difficult to obtain from 1D spectra alone, especially for complex molecules with overlapping signals. huji.ac.ilua.es
COSY (COrrelated SpectroscopY): This experiment reveals correlations between protons that are coupled to each other through typically two or three bonds, establishing direct proton-proton connectivities within the molecule. huji.ac.ilprinceton.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to heteronuclei, most commonly 13C. This experiment is essential for assigning proton signals to their attached carbon atoms, providing one-bond 1H-13C connectivity information. huji.ac.ilprinceton.edumagritek.com Multiplicity-edited HSQC can further distinguish between CH/CH3 and CH2 groups. harvard.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons separated by two to four (and sometimes five) bonds. huji.ac.ilprinceton.edumagritek.com This is particularly useful for establishing connectivities across quaternary carbons and linking different structural fragments of the molecule. magritek.com
NOESY (Nuclear Overhauser Enhancement SpectroscopY): Similar to 1D NOE experiments, NOESY provides through-space correlations between protons, regardless of the number of bonds separating them. huji.ac.ilprinceton.edumagritek.com These correlations are dependent on the distance between nuclei and are crucial for determining relative stereochemistry and molecular conformation. ipb.ptmagritek.comharvard.edu
ROESY (Rotating Frame Overhauser Enhancement SpectroscopY): ROESY is an alternative to NOESY that is particularly useful for molecules with intermediate molecular weights where NOE effects might be close to zero. huji.ac.ilprinceton.edu It also provides through-space correlations and is valuable for stereochemical assignments and conformational analysis. huji.ac.ilprinceton.edumagritek.com
The combined information from these 2D NMR experiments allows for the systematic assignment of most, if not all, proton and carbon signals and the construction of the molecular skeleton of this compound based on the established connectivities.
Stereochemical Assignments via Chiral NMR Aids and Anisotropic Effects
Determining the relative and absolute stereochemistry of chiral centers in a molecule like this compound is a critical part of structural elucidation. While NOESY and ROESY experiments provide relative stereochemical information based on through-space correlations, confirming absolute configuration often requires additional methods. Chiral NMR aids, such as chiral shift reagents or chiral derivatizing agents, can be used to induce diastereomeric environments for enantiomers, leading to differential chemical shifts in the NMR spectra and allowing for the determination of enantiomeric excess or the assignment of absolute configuration by comparison with known standards. Anisotropic effects from nearby functional groups can also influence chemical shifts and coupling constants, providing further clues about the relative orientation of different parts of the molecule and aiding in stereochemical assignments. uv.es
Mass Spectrometry (MS) Methodologies for this compound Structure Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation behavior, which can reveal structural subunits. currenta.demdpi.com
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the molecular weight of a compound and its elemental composition. researchgate.netresearchgate.netinnovareacademics.in HRMS instruments can measure mass-to-charge ratios with very high precision, often to several decimal places. currenta.deresearchgate.net This high mass accuracy allows for the calculation of possible elemental formulas for the intact molecular ion (or a characteristic adduct ion), significantly narrowing down the possibilities for the molecular formula of this compound (C11H19NO2S4). nih.govmassspeclab.com The analysis of isotopic patterns in the HRMS spectrum can further support the proposed elemental composition, particularly for elements with distinctive isotopic distributions like sulfur. currenta.de
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS), also known as MS2, involves the fragmentation of selected precursor ions and the analysis of the resulting fragment ions. currenta.demdpi.com This technique provides valuable information about the connectivity of atoms and the presence of specific functional groups within the molecule. lcms.czpittcon.org By analyzing the mass differences between the precursor ion and the fragment ions, as well as the masses of the fragment ions themselves, researchers can propose fragmentation pathways and deduce structural subunits. lcms.czuni-saarland.delifesciencesite.com For this compound, MS/MS experiments would involve selecting the protonated or deprotonated molecular ion and inducing fragmentation. The resulting fragment ions would provide clues about the points of cleavage in the molecule, such as the loss of the dithiolane rings or fragmentation within the pyrrolidine (B122466) core. ontosight.ai Interpretation of these fragmentation patterns, often aided by in silico prediction tools and databases, helps to confirm the proposed structure and identify the arrangement of the different moieties in this compound. uni-saarland.demassspeclab.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the separation and identification of volatile and semi-volatile compounds in complex mixtures. alwsci.com While this compound itself may not be sufficiently volatile for direct GC-MS analysis, chemical derivatization can be employed to convert it into more volatile forms. alwsci.com This process involves chemically modifying polar or high molecular weight compounds to reduce their boiling points and improve their thermal stability, making them amenable to GC separation. alwsci.com Common derivatization methods include methylation, silylation, or esterification, depending on the functional groups present in the molecule. alwsci.com
Once derivatized, the volatile this compound derivatives can be separated by the gas chromatograph based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which plots the relative abundance of ions against their mass-to-charge ratio (m/z), provides a unique fingerprint for the identified compound. Analysis of the fragmentation pattern can yield crucial information about the molecular weight and structural subunits of the derivatized this compound, aiding in the confirmation of its elemental composition and the presence of specific functional groups. GC-MS is frequently used in the analysis of natural products and complex organic molecules to identify and quantify components within extracts. nih.govmdpi.com
X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound
X-ray crystallography is considered the most definitive technique for determining the three-dimensional structure of crystalline molecules, including the precise positions of atoms, bond lengths, bond angles, and importantly, the absolute stereochemistry of chiral centers. researchgate.netresearchgate.net For this compound, obtaining a high-quality single crystal is a prerequisite for X-ray diffraction analysis. researchgate.net
When a crystal of this compound is exposed to a beam of X-rays, the X-rays diffract in a pattern characteristic of the electron density distribution within the crystal. By analyzing the intensities and angles of the diffracted spots, crystallographers can computationally reconstruct the electron density map of the molecule. This map reveals the arrangement of atoms in three dimensions. The ability to determine absolute configuration using X-ray crystallography relies on the phenomenon of anomalous dispersion (also known as the Bijvoet effect), which causes small differences in the intensities of diffracted beams from non-centrosymmetric crystals when using X-rays of a specific wavelength. researchgate.netresearchgate.net The presence of heavier atoms, such as the sulfur atoms in this compound, enhances this effect, making the determination of absolute stereochemistry more reliable. soton.ac.uk
Previous studies on related alkaloids have utilized X-ray crystallography to establish relative and, in some cases, absolute configurations. uct.ac.zauct.ac.za For this compound, X-ray crystallography would provide unambiguous confirmation of the relative stereochemistry of the chiral centers within the pyrrolidine ring and the dithiolane rings, as well as establish their absolute configurations. The resulting crystal structure also provides detailed information about the preferred conformation of this compound in the solid state, including the orientation of substituents and any intramolecular interactions such as hydrogen bonds.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are valuable techniques for obtaining information about the functional groups and electronic transitions within a molecule, respectively. researchgate.netmsu.edu
IR spectroscopy measures the vibrations of chemical bonds when exposed to infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies, producing a unique spectrum that can be used to identify the presence of specific bonds and functional groups within this compound. researchgate.netbiorxiv.org For example, the presence of hydroxyl (O-H) groups would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. frontiersin.org C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ range. frontiersin.org Carbonyl (C=O) stretching vibrations, if present in a derivative or related compound, would show a strong absorption band around 1700 cm⁻¹. researchgate.net The C-S stretching vibrations associated with the dithiolane rings would also contribute to the IR spectrum, although these can be more complex to interpret. IR spectroscopy is a useful tool for confirming the presence or absence of certain functional groups predicted by other techniques and can provide insights into the molecular environment and hydrogen bonding. nih.gov
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is primarily used to detect the presence of chromophores, which are functional groups or conjugated systems that absorb UV or visible light. msu.edu Electronic transitions within molecules, such as π to π* or n to π* transitions, occur at specific wavelengths and result in absorption peaks in the UV-Vis spectrum. msu.edu For this compound, the UV-Vis spectrum would provide information about any conjugated systems or chromophores present in its structure. The absence of strong absorption in the UV-Vis region might suggest the lack of extensive conjugation. UV-Vis spectroscopy can also be used to assess the purity of a sample by scanning for unexpected absorption peaks. mdpi.com While UV-Vis spectroscopy may not provide detailed structural information compared to NMR or X-ray crystallography, it is a simple and sensitive technique that complements other spectroscopic methods in the structural characterization process. lcms.cz
Computational Chemistry Approaches to Structure Verification
Computational chemistry plays an increasingly important role in structural elucidation, allowing for the theoretical prediction of molecular properties and comparison with experimental data. researchgate.netmdpi.com These methods can complement spectroscopic techniques and aid in the verification of proposed structures.
Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry for calculating the electronic structure and properties of molecules. acs.orgmdpi.com DFT calculations can be employed to predict various spectroscopic parameters for a proposed this compound structure, including vibrational frequencies (for comparison with IR spectra), NMR chemical shifts, and UV-Vis absorption wavelengths. clinicsearchonline.orgresearchgate.netresearchgate.net
By optimizing the geometry of a theoretical this compound structure using DFT, researchers can obtain a low-energy conformation. clinicsearchonline.org Subsequent calculations can then simulate the molecule's interaction with electromagnetic radiation to predict its spectroscopic signature. Comparing these predicted spectra with experimentally obtained IR, NMR, and UV-Vis spectra provides a powerful method for validating or refuting a proposed structure. Significant discrepancies between predicted and experimental data would suggest that the proposed structure is incorrect or that the computational model needs refinement (e.g., considering solvent effects). researchgate.net DFT calculations can also provide insights into the electronic distribution and bonding within this compound. acs.org
Molecules, especially flexible ones like this compound with its multiple rings and rotatable bonds, can exist in various three-dimensional arrangements called conformers. These conformers have different energies, and the molecule is most likely to exist in the lowest energy (most stable) conformations. Conformer analysis involves exploring the potential energy surface of a molecule to identify these stable conformers and their relative energies. nih.gov
Computational techniques, often coupled with force fields or quantum mechanical methods like DFT, are used for conformer analysis. Energy minimization techniques are applied to find local minima on the potential energy surface, representing stable conformers. researchgate.netopenreview.net Starting from various initial geometries, energy minimization algorithms adjust the atomic coordinates to reduce the molecule's potential energy until a minimum is reached. researchgate.net
For this compound, conformer analysis would involve systematically exploring the possible orientations of the substituents and the flexibility of the ring systems. This can be done through methods like systematic conformational searching or more advanced techniques that utilize algorithms to sample conformational space efficiently. nih.gov Once a set of low-energy conformers is identified, their relative energies can be calculated using DFT or other computational methods. nih.gov Understanding the preferred conformers of this compound is important because the conformation can influence its reactivity, spectroscopic properties, and interactions with other molecules. Comparing the computationally predicted low-energy conformers with the conformation determined by X-ray crystallography in the solid state can provide valuable insights into the molecule's flexibility and how its conformation might change between different phases.
Chemical Synthesis of Gerrardine and Analogues
Strategic Disconnections and Retrosynthetic Analysis for Gerrardine Total Synthesis
Retrosynthetic analysis is a crucial tool in planning the synthesis of complex molecules, involving the hypothetical breaking of chemical bonds to arrive at simpler, readily available starting materials nih.govacs.org. For this compound, a key aspect of retrosynthetic planning involves addressing the central N-methylpyrrolidine ring and the attachment of the two dithiolane-alcohol substituents, each containing a stereocenter at the carbon attached to the pyrrolidine (B122466) ring and another at the hydroxyl-bearing carbon within the dithiolane ring lennoxlab.comresearchgate.netzhuchemlab.com.
Preliminary studies towards the synthesis of this compound have explored strategies involving the construction of the dithiolane ring system onto a pyrrolidine precursor uct.ac.zauct.ac.za. One envisaged approach involved building the dithiolane ring onto homoproline, a homologue of proline uct.ac.zawikipedia.org. The use of (-)-proline as a starting material was considered to introduce the necessary asymmetric centers in the pyrrolidine core and potentially influence the stereochemistry of the attached dithiolane rings uct.ac.za.
Strategic disconnections in a retrosynthetic analysis of this compound might involve cleaving the bonds connecting the dithiolane rings to the pyrrolidine core. This would lead back to a substituted pyrrolidine derivative and a precursor for the dithiolane moiety. Further disconnections would then be applied to these fragments. The inherent symmetry of the two dithiolane substituents in this compound suggests that a convergent synthetic strategy, where the pyrrolidine core and the dithiolane units are synthesized separately and then coupled, could be efficient uct.ac.za.
Early synthetic attempts explored reactions such as the Arndt-Eistert reaction on N-methylhomoproline to extend a carbon chain, although this route faced challenges with low yields uct.ac.za. The Prins reaction was also considered as a possible approach in these preliminary studies uct.ac.za. Methods for synthesizing the 1,3-dithiol unit, a precursor to the dithiolane ring, were investigated, including the reaction of alkyl halides or toluenesulphonates with thiourea (B124793) followed by hydrolysis, and the opening of episulphides with hydrogen sulphide, although the latter proved to be low yielding uct.ac.za.
Development of Key Stereoselective and Enantioselective Methodologies
This compound possesses six asymmetric centers, making stereoselective and enantioselective control paramount in its synthesis to obtain the desired stereoisomer zhuchemlab.comuct.ac.za. Stereoselective synthesis aims to control the relative stereochemistry, while enantioselective synthesis focuses on controlling the absolute stereochemistry, typically leading to a single enantiomer acs.orgjocpr.comaps.org.
The preliminary synthetic studies on this compound recognized the necessity of incorporating asymmetric centers from the outset or developing methods to build them stereoselectively during the synthesis uct.ac.za. The use of chiral starting materials, such as (-)-proline, is one strategy to introduce defined stereochemistry into the molecule uct.ac.za.
Given the complexity and the presence of multiple stereocenters, a complete synthesis of this compound would likely require the development or application of sophisticated stereoselective and enantioselective methodologies to control the configuration at each chiral center zhuchemlab.com.
Asymmetric Catalysis in this compound Synthesis
Asymmetric catalysis is a powerful method for creating chiral molecules with high enantioselectivity using a chiral catalyst acs.orgjocpr.compressbooks.pub. While asymmetric catalysis is widely applied in the synthesis of chiral natural products and pharmaceuticals, specific examples of asymmetric catalytic reactions developed or applied directly in the synthesis of this compound are not extensively detailed in the readily available literature jocpr.compressbooks.pubnih.gov. However, in principle, asymmetric catalysis could be employed to control the stereochemistry during the formation of the pyrrolidine ring or the attachment of the dithiolane moieties.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliary-mediated approaches involve temporarily attaching a chiral molecule (the auxiliary) to a substrate to influence the stereochemical outcome of a reaction. After the stereoselective step, the auxiliary is typically removed. Similar to asymmetric catalysis, specific applications of chiral auxiliary-mediated synthesis directly towards this compound have not been prominently reported in the accessible literature. However, this general strategy could be relevant for controlling stereochemistry at various stages of a potential synthesis, particularly in reactions involving the creation of new chiral centers adjacent to existing functionality.
Protecting Group Strategies and Reaction Condition Optimization
In the synthesis of polyfunctional molecules like this compound, protecting groups are essential to temporarily mask reactive functional groups, preventing unwanted side reactions during specific synthetic transformations wikipedia.orgpressbooks.pubysu.amorganic-chemistry.org. This compound contains hydroxyl groups and a tertiary amine within the pyrrolidine ring, all of which could require protection depending on the planned synthetic route and the reagents used lennoxlab.comresearchgate.net.
Preliminary studies on this compound synthesis mentioned the importance of protecting the secondary nitrogen of proline when it was used as a starting material uct.ac.za. The choice of protecting group depends on its compatibility with the reaction conditions, ease of installation, and facile removal at a later stage without affecting other parts of the molecule wikipedia.orgysu.amorganic-chemistry.org. Orthogonal protecting groups, which can be removed selectively in the presence of others, are often crucial in complex multi-step syntheses pressbooks.puborganic-chemistry.org.
Optimizing reaction conditions is critical to maximize yield, improve selectivity, and ensure reproducibility in organic synthesis nih.govbiorxiv.orgresearchgate.net. Factors such as temperature, solvent, concentration, reaction time, and the choice and stoichiometry of reagents all play a significant role nih.gov. The preliminary studies on this compound synthesis highlight challenges encountered with specific reaction conditions, such as low yields in the attempted Arndt-Eistert reaction uct.ac.za. Achieving a successful total synthesis would necessitate systematic optimization of each step to ensure efficiency and stereochemical control. This often involves exploring a range of conditions to identify those that favor the desired product formation while minimizing side reactions.
Synthesis of this compound Analogues for Structural Exploration
The synthesis of analogues of natural products like this compound is often undertaken to explore the relationship between structural modifications and biological activity, or to develop compounds with improved properties. While specific details on the synthesis and study of this compound analogues are not widely reported in the provided search results, the general principles of analogue synthesis apply.
Rational Design of Structural Variations
Rational design of structural variations in analogue synthesis involves making deliberate modifications to the core structure of the natural product based on an understanding of its proposed mechanism of action or to improve properties such as stability, solubility, or bioavailability. For this compound, potential modifications could involve alterations to the pyrrolidine ring, the dithiolane moieties, the hydroxyl groups, or the N-methyl substituent.
Based on the structure of this compound, analogues could be designed to investigate the role of the dithiolane rings, which are relatively unusual functional groups, or the stereochemistry at the six chiral centers lennoxlab.comresearchgate.netzhuchemlab.com. Modifications to the nitrogen substituent could also be explored. The synthesis of such analogues would require adapting the synthetic strategies developed for the natural product, potentially involving convergent approaches where modified building blocks are prepared and then coupled.
The lack of detailed reported syntheses of this compound analogues in the provided search results suggests that this area may be less explored in the publicly available literature. However, given the increasing interest in natural product-inspired molecules, the synthesis and evaluation of this compound analogues could be a fruitful area of future research.
Combinatorial Approaches to this compound Library Generation
Combinatorial chemistry involves the synthesis of a large number of structurally related compounds, known as a chemical library, in a single process. wikipedia.orgnih.gov This approach is widely used in drug discovery and chemical biology to generate diverse sets of molecules for screening. wikipedia.orgnih.govnih.gov While general principles of combinatorial synthesis, such as solid-phase synthesis and split-pool methods, are well-established for creating libraries of peptides, small molecules, and natural product-like compounds, specific details on the application of these techniques directly to the generation of this compound or its analogues in a combinatorial fashion are not extensively detailed in the provided search results. wikipedia.orgnih.gov However, the complex nature of this compound, with its multiple stereocenters and the unique dithiolane rings, suggests that generating a diverse library would require carefully designed synthetic strategies capable of introducing variation at specific positions while maintaining the core structural integrity and controlling stereochemistry. Techniques allowing for the diversification of sequences using pre-assembled building blocks could potentially be adapted for creating libraries of complex molecules like this compound, offering control over the composition at randomized sites. thermofisher.comthermofisher.com
Methodologies for Late-Stage Functionalization of this compound Core Structure
Late-stage functionalization (LSF) is a synthetic strategy that involves introducing functional groups or modifying existing ones on a complex molecule in the final steps of a synthesis. scispace.commpg.dempg.deresearchgate.netnih.gov This approach is particularly valuable for generating diverse analogues from a common intermediate, avoiding lengthy de novo synthesis for each target molecule. scispace.comresearchgate.netnih.gov LSF methods often exhibit functional group tolerance and can be applied under mild conditions. scispace.com While the provided information discusses LSF in the context of drug discovery and complex molecules generally, specific methodologies applied directly to the this compound core structure are not detailed. scispace.commpg.dempg.deresearchgate.netnih.gov However, given this compound's complex architecture, potential LSF strategies could involve selective modifications of the hydroxyl groups on the dithiolane rings, functionalization of the pyrrolidine nitrogen, or modifications of the carbon framework. The development of selective C-H functionalization methods and transition-metal-catalyzed reactions are key areas in LSF research that could potentially be relevant for future studies on this compound or its analogues. scispace.commpg.deresearchgate.net
Biomimetic Synthesis Approaches Inspired by Proposed Biosynthetic Routes
Biomimetic synthesis aims to replicate natural biosynthetic processes in the laboratory to construct complex molecules. wikipedia.orgnih.gov This approach can offer elegant and efficient routes to natural products by leveraging proposed or known biosynthetic pathways. wikipedia.orgnih.govrsc.org While the biosynthesis of this compound in Cassipourea gerrardii is not explicitly detailed in the provided results, studies on the structure and properties of this compound, such as its desulphurisation products, have provided clues about its potential biosynthetic origin. rsc.orguct.ac.za The presence of the 1-methylpyrrolidine core and the dithiolane rings suggests a pathway potentially involving amino acids (like ornithine, a precursor to pyrrolidines) and sulfur metabolism. uct.ac.zamitoproteome.org Biomimetic approaches to similar natural products, such as certain alkaloids and triterpenoids, have successfully utilized key transformations inspired by proposed biological routes, including cyclizations and oxidative processes. wikipedia.orgrsc.orgchemrxiv.org Applying a biomimetic strategy to this compound synthesis would involve hypothesizing a plausible biosynthetic pathway in the plant and then designing laboratory reactions that mimic the key enzymatic or chemical transformations proposed in that pathway. This could potentially lead to novel and efficient synthetic routes to this compound and its analogues.
Elucidation of Gerrardine Biosynthetic Pathway
Precursor Incorporation Studies and Isotopic Labeling Experiments
Detailed studies employing isotopic labeling to definitively trace the metabolic precursors of the gerrardine scaffold are not yet available in the scientific literature. Such experiments are crucial for identifying the primary metabolic building blocks that contribute to the carbon and nitrogen atoms of the alkaloid. Typically, researchers would administer isotopically labeled compounds, such as ¹³C- or ¹⁵N-labeled amino acids (e.g., lysine, ornithine) or other potential precursors, to this compound-producing plant tissues. Subsequent isolation of this compound and analysis using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy would reveal the incorporation patterns of the stable isotopes, thereby mapping the origin of the atoms within the final structure. The absence of such published data indicates a significant gap in our understanding of this compound's biosynthesis.
Enzymatic Transformations and Catalytic Mechanisms within the Biosynthesis
The specific enzymes responsible for catalyzing the assembly of this compound have not been characterized. The biosynthesis of alkaloids typically involves a series of enzymatic reactions, including decarboxylations, transaminations, oxidations, and cyclizations, often catalyzed by enzymes such as decarboxylases, aminotransferases, cytochrome P450 monooxygenases, and various cyclases. nih.govmdpi.com In the context of this compound, one could hypothesize the involvement of enzymes that activate and link precursor molecules, followed by a series of modifications to form the characteristic macrocyclic structure. However, without experimental evidence, the identities of these enzymes, their substrate specificities, and their catalytic mechanisms remain speculative. nih.gov
Identification and Characterization of Biosynthetic Gene Clusters
In many microorganisms and some plants, the genes encoding the enzymes for a specific metabolic pathway are organized into biosynthetic gene clusters (BGCs). nih.govmdpi.comuwa.edu.au The identification of a this compound BGC would be a landmark discovery, providing a genetic blueprint for its biosynthesis. Modern genomic and bioinformatic approaches, such as genome sequencing and analysis with tools like antiSMASH or GECCO, are powerful methods for identifying putative BGCs. biorxiv.org However, there are no published reports of a BGC associated with this compound biosynthesis. The discovery of such a cluster would enable the functional characterization of the encoded enzymes and provide a basis for heterologous expression studies. mdpi.comnih.gov
Heterologous Expression Systems for Biosynthesis Pathway Reconstruction
Heterologous expression, the process of introducing genes from one organism into a host organism, is a powerful technique for studying and engineering biosynthetic pathways. nih.govfrontiersin.orgresearchgate.netmdpi.com Once the genes for this compound biosynthesis are identified, they could be expressed in a well-characterized host, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (a model plant), to reconstruct the pathway and produce this compound. researchgate.netusc.edu This approach would not only confirm the function of the identified genes but also open the door to metabolic engineering strategies aimed at improving this compound yields or producing novel analogs. To date, no successful heterologous expression of the this compound biosynthetic pathway has been reported, which is a direct consequence of the lack of identified biosynthetic genes.
Chemogenetic and Mutational Approaches to Pathway Dissection
Chemogenetic and mutational studies are invaluable tools for dissecting the function of specific genes and enzymes within a biosynthetic pathway. nih.govnih.gov For instance, if the genes for this compound biosynthesis were known, researchers could create mutant plant lines in which specific genes are silenced or knocked out. Analyzing the metabolic profile of these mutants would reveal the impact of the gene's absence on this compound production and could lead to the accumulation of biosynthetic intermediates, providing critical clues about the pathway's steps. nih.gov Similarly, chemical inhibitors of specific enzyme classes could be used to probe their involvement in the pathway. The absence of such studies on this compound biosynthesis further underscores the foundational knowledge that is yet to be established.
Comparative Biosynthesis Studies with Related Alkaloids
This compound belongs to the broader class of alkaloids. nih.gov Comparative studies with the biosynthetic pathways of other structurally related macrocyclic or polyamine alkaloids could offer insights into the potential evolutionary origins and enzymatic machinery involved in this compound formation. For example, understanding the biosynthesis of other complex alkaloids can provide a framework for hypothesizing the types of enzymes and chemical transformations that might be involved in the this compound pathway. nih.govmdpi.commdpi.comresearchgate.net However, without specific knowledge of the this compound pathway, any such comparisons remain highly speculative.
Mechanistic and Theoretical Investigations of Gerrardine Molecular Interactions
Computational Modeling of Gerrardine Conformation and Dynamics
Computational modeling plays a pivotal role in understanding the three-dimensional structure and flexibility of molecules like this compound. Methods such as molecular dynamics (MD) simulations are employed to investigate the conformational landscape and dynamic behavior of the molecule in various environments. These simulations can provide insights into the stability of the dithiolane ring and the orientation of its side chains, which are crucial for its interaction with biological targets. While specific MD studies on this compound are not extensively detailed in the available literature, this approach is fundamental to predicting its bioactive conformation.
In Silico Predictions of this compound Binding Sites and Molecular Docking Studies
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, molecular docking studies have been suggested as a method to understand its binding interaction mechanism with potential biological targets. Although comprehensive docking studies across a wide range of proteins are not publicly documented, this methodology is key to identifying potential binding sites and elucidating the molecular basis of this compound's activity. Such studies would typically involve docking the modeled conformation of this compound into the active sites of target proteins to predict binding affinities and interaction patterns. Preliminary research has pointed towards potential interactions with targets such as the G-protein coupled (CB1) cannabinoid receptor and human 11 beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) researchgate.net.
Advanced Spectroscopic Studies of this compound-Biomolecule Complexes
Advanced spectroscopic techniques are invaluable for experimentally validating the interactions predicted by computational models. Techniques such as ligand-observed Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) could be applied to study the formation of this compound-biomolecule complexes. These methods can confirm direct binding, determine binding affinities, and provide structural details of the interaction at the molecular level. Currently, specific spectroscopic studies detailing the interaction of this compound with biomolecules are not prominently featured in the scientific literature.
Kinetic and Thermodynamic Characterization of this compound Molecular Recognition Events
Understanding the kinetics and thermodynamics of this compound's interaction with its biological targets is essential for a complete picture of its molecular recognition process. Isothermal titration calorimetry (ITC) and SPR are powerful techniques for determining the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) and kinetic parameters (association and dissociation rate constants) of binding. Such data provides a quantitative measure of the binding affinity and the forces driving the interaction. As of now, detailed kinetic and thermodynamic characterizations of this compound's molecular recognition events have not been published.
Elucidation of this compound-Induced Conformational Changes in Target Macromolecules
The binding of a small molecule like this compound to a macromolecule can induce conformational changes in the target, which in turn can modulate its biological function. For instance, it has been hypothesized that this compound may induce conformational changes in subunits of ATP synthase pageplace.de. Techniques such as circular dichroism (CD) spectroscopy, fluorescence spectroscopy, and NMR can be used to detect and characterize these ligand-induced conformational changes. Detailed experimental elucidation of such changes for this compound is an area for future research.
Structure-Activity Relationship (SAR) Studies at the Molecular Interaction Level
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound, SAR studies would involve synthesizing and testing analogues to understand how modifications to its chemical structure affect its binding affinity and interaction with target molecules. While the term "structure-activity relationship studies" has been mentioned in the context of this compound researchgate.net, a comprehensive public database of these studies focusing specifically on the molecular interactions of a series of this compound derivatives is not currently available. Such studies would be instrumental in identifying the key chemical features of this compound responsible for its biological activity.
Advanced Analytical Methodologies for Gerrardine Research
Quantitative Analysis of Gerrardine in Complex Matrices (e.g., plant extracts, in vitro cultures)
Quantitative analysis of this compound in complex matrices such as plant extracts and potentially in vitro cultures is essential for various research purposes, including studying its biosynthesis, accumulation in different plant tissues or culture conditions, and for quality control of extracts. Analyzing compounds in such complex samples requires highly selective and sensitive techniques to differentiate this compound from interfering substances and to quantify it accurately, even at low concentrations.
Development of UHPLC-MS/MS Methods for Trace Analysis
Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is a powerful analytical technique widely used for the identification and precise quantification of compounds in complex matrices. researchgate.netchromatographyonline.com Its advantages include superior sensitivity, selectivity, and speed compared to conventional HPLC-MS/MS. researchgate.net The coupling of UHPLC with tandem mass spectrometry allows for the separation of analytes based on their chromatographic properties, followed by selective detection and fragmentation in the mass spectrometer, which significantly reduces matrix effects and improves accuracy. researchgate.netmdpi.com
Developing a UHPLC-MS/MS method for this compound would involve optimizing chromatographic separation parameters (column, mobile phase gradient) and mass spectrometric parameters (ionization mode, precursor and product ions, collision energies) to achieve optimal sensitivity and selectivity for this compound. mdpi.comd-nb.info This approach is particularly valuable for trace analysis of this compound in complex plant extracts or biological samples where it may be present at low concentrations. Studies on the quantification of various compounds, including antibiotics and mycotoxins, in complex matrices like plasma and feed products, demonstrate the capability of UHPLC-MS/MS for sensitive and reliable analysis. mdpi.comnih.govfrontiersin.org While no specific UHPLC-MS/MS method for this compound was found in the search results, the established principles and applications of this technique indicate its suitability for such analysis.
Capillary Electrophoresis (CE) and Microfluidic Platforms
Capillary Electrophoresis (CE) is a separation technique known for its high separation efficiency, speed, and minimal sample requirements. thermofisher.comnih.gov CE can be coupled with various detectors, including mass spectrometry, for enhanced identification and quantification. nih.gov Its application in pharmaceutical analysis highlights its utility for analyzing a range of compounds. nih.gov
Microfluidic platforms, often referred to as "lab-on-a-chip" devices, offer miniaturized systems for performing analytical processes. mdpi.comrsc.org These platforms enable analyses with reduced sample and reagent volumes, faster analysis times, and the potential for integration of multiple steps. mdpi.com Microfluidics is increasingly used for applications such as single-cell analysis and drug screening, demonstrating capabilities for precise manipulation and analysis in small volumes. mdpi.comnih.govmdpi.com
While specific applications of CE or microfluidic platforms for this compound analysis were not detailed in the search results, these techniques hold potential for specific aspects of this compound research. CE could be explored for the separation of this compound from closely related compounds or isomers, potentially offering advantages in terms of speed and resolution. Microfluidic platforms could be considered for high-throughput screening of samples for this compound content or for miniaturized assays related to its biological activity, leveraging their ability to handle small sample volumes and potential for automation.
Metabolomic Profiling for this compound Pathway Intermediates
Metabolomic profiling involves the comprehensive identification and quantification of metabolites within a biological system. unige.chnih.gov This approach can be targeted, focusing on specific sets of metabolites, or untargeted, aiming to capture a broader range of compounds. nih.gov Metabolomics is a powerful tool for understanding metabolic pathways and identifying pathway intermediates. unige.chfrontiersin.org
Applying metabolomic profiling to Cassipourea guianensis could help elucidate the biosynthetic pathway of this compound. By analyzing the metabolic profiles of different plant tissues or under varying conditions, researchers could identify precursor molecules and intermediate compounds involved in this compound synthesis. Studies using metabolomic profiling have successfully identified differential metabolites and enriched metabolic pathways in various biological contexts, such as in studies of bladder cancer and hyperglycemia in rats. nih.govfrontiersin.org This demonstrates the capability of metabolomics to provide insights into complex biological processes and potentially map the steps leading to the formation of secondary metabolites like this compound.
Imaging Mass Spectrometry for Spatial Distribution of this compound in Biological Systems (non-human, non-clinical)
Imaging Mass Spectrometry (MSI) is a technique that allows for the visualization of the spatial distribution of molecules directly within a sample, such as tissue sections. galaxyproject.orgplos.orgscilifelab.se MSI provides molecular information while preserving the spatial context of the molecules within the sample. pathogen-ri.eu Techniques like MALDI (Matrix-Assisted Laser Desorption Ionization) and DESI (Desorption Electrospray Ionization) are commonly used ionization methods in MSI. scilifelab.sescispace.com
MSI could be a valuable tool for studying the spatial distribution of this compound within the tissues of Cassipourea guianensis. This could reveal in which specific parts of the plant (e.g., leaves, stems, roots) this compound is localized and potentially provide insights into its site of synthesis or storage. MSI has been successfully applied to study the spatial distribution of various molecules, including metabolites in plant leaves and drugs and metabolites in tissue sections. scilifelab.sepathogen-ri.euscispace.com These applications demonstrate the feasibility of using MSI to map the distribution of a compound like this compound in a non-human biological system.
Chiral Analysis of this compound Enantiomers and Diastereomers
Chirality is an important property for many organic molecules, including natural products. Chiral molecules can exist as stereoisomers, specifically enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not enantiomers). gcms.cz These different stereoisomers can have distinct biological activities. gcms.cz this compound's chemical structure contains multiple stereocenters, indicating the possibility of different enantiomeric and diastereomeric forms. mitoproteome.org
Chiral analysis is necessary to separate, identify, and quantify these different stereoisomers. Chromatographic techniques, particularly gas chromatography (GC) and liquid chromatography (LC) with chiral stationary phases or chiral mobile phase additives, are commonly used for chiral separations. gcms.cz The determination of the relative and absolute configuration of chiral compounds is crucial for understanding their properties. This can be achieved through methods like chromatographic comparison with synthetic standards of known configurations or by derivatization with chiral auxiliary groups followed by analysis. nih.gov While specific chiral analysis of this compound was not detailed, the methods described for determining the configuration of other complex molecules, involving chromatographic separation of diastereomers and chiral derivatization, are applicable to the study of this compound's stereochemistry. nih.gov
Automation and High-Throughput Screening in this compound Research
Automation and High-Throughput Screening (HTS) involve the use of automated systems and miniaturized assays to rapidly analyze a large number of samples or compounds. dispendix.comugent.be These approaches significantly increase the speed, efficiency, and reproducibility of experiments while reducing manual labor and potential for error. dispendix.comnih.gov HTS is widely used in drug discovery and other areas of research where large libraries of compounds or samples need to be screened. ugent.be
In the context of this compound research, automation and HTS could be applied in several ways. For instance, automated sample preparation and analysis workflows could expedite the quantification of this compound in numerous plant extracts or fractions. HTS could also be employed to screen different plant genotypes or growing conditions to identify factors that influence this compound production. Furthermore, if this compound is found to have biological activity, automated assays could be developed for high-throughput screening of its effects on various biological targets or pathways. The successful application of automation in miniaturized in vitro models for high-throughput screening of compounds demonstrates the potential for these technologies in natural product research. nih.govnih.gov
Future Directions and Emerging Research Avenues for Gerrardine
Development of Novel Synthetic Methodologies for Accessing Gerrardine Derivatives
Developing novel synthetic methodologies for this compound derivatives is a key area of future research. This involves exploring efficient and selective chemical reactions to create a range of modified this compound structures. Such efforts can draw inspiration from advancements in organic synthesis, including electrochemical methods which offer potential for improved selectivity and reduced waste. acs.orgacs.orgacs.org For instance, electrochemical oxidation has been explored for the synthesis of natural product analogs. researchgate.net The synthesis of complex molecules often benefits from mild reaction conditions and functional group tolerance, which novel methods can provide. researchgate.net Research in synthesizing derivatives of various heterocyclic compounds, such as benzoxazines, highlights the ongoing efforts to create new compounds with diverse biological activities by modifying core structures. ijfans.org
Exploration of Uncharted Biosynthetic Routes to this compound Analogs
Understanding the biosynthesis of this compound is crucial for exploring uncharted routes to its analogs. While this compound is known to be an ornithine alkaloid, the specific enzymatic pathways and intermediates involved in the formation of its unique dithiolane rings are not fully elucidated. Future research will likely focus on identifying the genes and enzymes responsible for this compound biosynthesis in its natural sources. This could involve techniques such as genome sequencing, transcriptomics, and enzyme assays. Exploring these pathways could potentially lead to the discovery of novel enzymes capable of synthesizing this compound analogs or related sulfur-containing compounds. Studies on the biosynthesis of other natural products, such as diterpenes, have shown that exploring enzymatic potential with modified substrate analogs can lead to the formation of compounds with novel skeletons. nih.gov This approach could be applied to this compound biosynthesis to generate a wider variety of analogs.
Advancements in Computational Design of this compound-Based Molecular Probes
Computational design plays an increasingly important role in the development of molecular probes. nih.gov For this compound, this could involve using computational methods to design derivatives that can act as specific probes for biological targets or pathways. This might include designing molecules with modified structures to enhance binding affinity, selectivity, or introduce reporter groups (e.g., fluorescent tags). Computational models can help predict the interaction of this compound derivatives with potential targets and guide the synthesis of promising candidates. nih.gov The integration of in silico computational models with in vitro and in vivo studies has proven effective in developing site-directed molecular probes. nih.gov Future advancements may involve more sophisticated algorithms and larger datasets to predict the behavior of this compound-based probes in complex biological systems.
Integration of Omics Technologies for Comprehensive this compound Research
Integrating omics technologies (genomics, transcriptomics, proteomics, metabolomics) can provide a comprehensive understanding of this compound's role in biological systems and identify potential avenues for research. mdpi.commdpi.comnih.gov For example, transcriptomics and proteomics can reveal the expression levels of genes and proteins involved in this compound biosynthesis or metabolism in the producing organism. Metabolomics can help identify other related compounds or pathways that interact with this compound. metabolomicsworkbench.orgmitoproteome.org In the context of studying organisms that produce this compound, integrating multi-omics data can offer a holistic view of the molecular mechanisms involved. mdpi.commdpi.com This approach can help uncover detailed molecular interactions and pathways related to this compound production and function. mdpi.com
Innovations in Analytical Techniques for this compound Detection and Quantification
Accurate and sensitive analytical techniques are essential for the detection and quantification of this compound in various matrices. Future research will focus on developing innovative methods with improved sensitivity, selectivity, and efficiency. This could involve advancements in chromatography (e.g., HPLC, GC), mass spectrometry (MS), and hyphenated techniques (e.g., LC-MS, GC-MS). analyticalinnovations.co.uk Innovations in analytical techniques are continuously transforming chemical analysis in various fields, including pharmaceuticals. walshmedicalmedia.com Techniques like high-resolution mass spectrometry hyphenated with liquid chromatography have been used for metabolic phenotyping in biological samples. researchgate.net The development of more sophisticated and automated analytical systems, potentially incorporating microfluidics or advanced data analytics, will be crucial for high-throughput analysis and gaining deeper insights into this compound's presence and concentration in complex samples. analyticalinnovations.co.ukwalshmedicalmedia.comise-online.org
Theoretical Frameworks for Predicting this compound Reactivity and Interactions
Developing theoretical frameworks is vital for predicting this compound's reactivity and interactions with other molecules. This involves applying principles of physical chemistry and computational chemistry to model this compound's electronic structure, reaction pathways, and intermolecular forces. acs.org Theoretical studies, such as density functional theory (DFT) analysis, are used to understand reaction pathways and predict the properties and performance of molecules. ise-online.orgacs.org For this compound, theoretical frameworks can help predict its stability, potential reaction sites, and how it might interact with biological macromolecules (e.g., proteins, DNA) or other small molecules. This can guide the design of new derivatives or help understand its mechanism of action if it exhibits biological activity. ise-online.org Such frameworks can provide a deeper fundamental understanding and aid in the rational design of this compound-based compounds. ise-online.orgacs.org
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing Gerrardine, and how do they ensure reproducibility?
- Methodological Answer : Synthesis protocols typically involve multi-step organic reactions (e.g., cyclization or esterification), validated via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) for structural confirmation . Reproducibility requires explicit documentation of reaction conditions (temperature, catalysts, solvents) and purity thresholds (>95% by HPLC). For example, NMR spectra should include peak assignments and integration ratios to verify stereochemical integrity .
Q. How can researchers validate the biological activity of this compound in preliminary assays?
- Methodological Answer : Use dose-response curves in in vitro models (e.g., enzyme inhibition assays) with positive and negative controls. Statistical significance (p < 0.05) must be confirmed via ANOVA or t-tests, and results should be replicated across at least three independent experiments to minimize variability . Include IC₅₀ values and selectivity indices against related targets to establish specificity .
Q. What are the critical parameters for optimizing this compound’s solubility and stability in preclinical studies?
- Methodological Answer : Employ thermodynamic solubility assays (e.g., shake-flask method) under physiologically relevant pH conditions (1.2–7.4). Stability studies should monitor degradation products using accelerated stability protocols (40°C/75% RH for 4 weeks) with HPLC-MS quantification .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported mechanisms of action across studies?
- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to identify bias or methodological heterogeneity. For conflicting in vivo vs. in vitro data, apply orthogonal validation techniques (e.g., CRISPR knockouts or isotopic tracing) to confirm target engagement . Meta-analyses with random-effects models can quantify variability across studies .
Q. What experimental designs are optimal for elucidating this compound’s off-target effects in complex biological systems?
- Methodological Answer : Use phenotypic screening combined with chemoproteomics (e.g., activity-based protein profiling) to map off-target interactions. Dose-range finding studies with transcriptomic or metabolomic profiling (LC-MS/RNA-seq) can identify pathway-level perturbations . Bayesian statistical frameworks improve signal-to-noise ratios in high-dimensional datasets .
Q. How can researchers address batch-to-batch variability in this compound synthesis for large-scale studies?
- Methodological Answer : Implement quality-by-design (QbD) principles, defining critical process parameters (CPPs) via design-of-experiments (DoE) models. Use multivariate analysis (e.g., PCA) to correlate raw material attributes (e.g., catalyst purity) with end-product variability . Real-time PAT (process analytical technology) tools like FTIR spectroscopy enable in-line monitoring .
Q. What strategies mitigate confounding factors in longitudinal studies of this compound’s pharmacokinetics?
- Methodological Answer : Use crossover study designs with washout periods to control intra-subject variability. Population pharmacokinetic (PopPK) modeling accounts for covariates like age, weight, and metabolic genotype. Non-compartmental analysis (NCA) should be supplemented with mechanistic PBPK models to predict tissue distribution .
Data Analysis & Reporting
Q. What statistical frameworks are appropriate for analyzing non-linear dose-response relationships of this compound?
- Methodological Answer : Apply four-parameter logistic (4PL) regression for sigmoidal curves. For non-sigmoidal data, use model-agnostic approaches like generalized additive models (GAMs) or machine learning (random forests) to capture complex relationships . Report AIC/BIC values to justify model selection .
Q. How should researchers document negative or inconclusive results in this compound studies to avoid publication bias?
- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in public repositories (e.g., Zenodo or Figshare). Use the ARRIVE 2.0 guidelines for preclinical studies to ensure transparency in reporting experimental conditions and statistical power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
